Cas no 1040666-05-4 (3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea)

3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea structure
1040666-05-4 structure
Product Name:3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea
CAS No:1040666-05-4
MF:C20H15ClF2N6O2
MW:444.821909189224
CID:6491372
PubChem ID:25857557
Update Time:2025-07-18

3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea Chemical and Physical Properties

Names and Identifiers

    • 3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea
    • 1040666-05-4
    • AKOS024495259
    • 1-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(2,4-difluorophenyl)urea
    • F5075-3566
    • VU0633560-1
    • 1-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(2,4-difluorophenyl)urea
    • Inchi: 1S/C20H15ClF2N6O2/c21-14-4-2-1-3-13(14)19-27-26-17-7-8-18(28-29(17)19)31-10-9-24-20(30)25-16-6-5-12(22)11-15(16)23/h1-8,11H,9-10H2,(H2,24,25,30)
    • InChI Key: NRPGIDZAXZZWPG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C1=NN=C2C=CC(=NN12)OCCNC(NC1C=CC(=CC=1F)F)=O

Computed Properties

  • Exact Mass: 444.0913078g/mol
  • Monoisotopic Mass: 444.0913078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 608
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 93.4Ų

3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea Pricemore >>

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3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea Related Literature

Additional information on 3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea

Introduction to Compound with CAS No. 1040666-05-4 and Product Name: 3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea

The compound in question, identified by the CAS number 1040666-05-4, is a sophisticated organic molecule with a complex structural framework. Its product name, 3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea, underscores its intricate chemical composition and potential applications in the field of pharmaceuticals and agrochemicals. This introduction delves into the structural features, synthesis pathways, and emerging applications of this compound, emphasizing its relevance in contemporary chemical research.

The molecular structure of this compound comprises several key functional groups that contribute to its unique properties. The presence of a triazolo[4,3-b]pyridazine core is particularly noteworthy, as this heterocyclic system is known for its stability and bioactivity. The 2-chlorophenyl substituent appended to the triazolo[4,3-b]pyridazine ring introduces electronic and steric effects that can modulate the compound's reactivity and binding affinity. Additionally, the urea moiety at the other end of the molecule serves as a hydrogen bond acceptor, enhancing its potential for interactions with biological targets.

One of the most intriguing aspects of this compound is its synthesis. The preparation of such a complex molecule typically involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Recent advances in synthetic methodologies have enabled more efficient and scalable production of these intricate structures. For instance, the use of transition metal-catalyzed cross-coupling reactions has significantly improved the yield and purity of heterocyclic compounds like this one. These advancements not only facilitate research but also open new avenues for drug discovery.

In the realm of pharmaceutical research, this compound has garnered attention due to its potential biological activity. The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known for its role in various bioactive molecules. Studies have shown that derivatives of this scaffold exhibit properties such as kinase inhibition and antimicrobial activity. The 2-chlorophenyl group further enhances these properties by influencing electron distribution and binding interactions. Furthermore, the urea moiety can be tailored to improve solubility and pharmacokinetic profiles.

Recent research has explored the pharmacological potential of this compound in several therapeutic areas. For instance, studies suggest that it may exhibit inhibitory effects on certain enzymes involved in cancer cell proliferation. The ability to modulate these enzymes could lead to novel therapeutic strategies for oncological disorders. Additionally, preliminary data indicate that this compound might possess antimicrobial properties, making it a candidate for developing new antibiotics against resistant bacterial strains.

The agrochemical industry has also shown interest in this compound due to its structural features that could enhance crop protection agents. The combination of a heterocyclic core and functional groups like urea provides a foundation for developing pesticides with improved efficacy and environmental compatibility. Researchers are exploring modifications to optimize its bioactivity while minimizing ecological impact. Such efforts align with global trends toward sustainable agriculture practices.

From a chemical biology perspective, understanding the interactions between this compound and biological targets is crucial for elucidating its mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the binding modes of small molecules like this one. These structural insights not only validate computational models but also guide further optimization efforts.

The development of new synthetic routes continues to be an active area of research for compounds like this one. Innovations in flow chemistry and continuous manufacturing processes have made it possible to produce complex molecules more efficiently than traditional batch methods. Such improvements are essential for scaling up production while maintaining high standards of quality control.

In conclusion, the compound with CAS number 1040666-05-4 represents a significant advancement in synthetic chemistry and pharmaceutical research. Its complex structure and multifaceted functional groups make it a versatile tool for drug discovery and agrochemical development. As our understanding of molecular interactions deepens, compounds like 3-(2-{[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-1-(2,4-difluorophenyl)urea are poised to play pivotal roles in addressing global health challenges.

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